BenchChemオンラインストアへようこそ!

MEISi-1

Mechanism of action MEIS1 inhibitor Homeodomain targeting

Procure MEISi-1 as the validated reference compound for MEIS1 homeodomain inhibition. This first-in-class small molecule is essential for HSC self-renewal studies and cardiac regeneration research. Distinct from MEISi-2 in scaffold and SAR, MEISi-1 ensures experimental reproducibility with published protocols. Ideal for medicinal chemistry teams pursuing lead optimization with 45+ characterized analogues.

Molecular Formula C24H24N2O3
Molecular Weight 388.5 g/mol
Cat. No. B255412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEISi-1
Molecular FormulaC24H24N2O3
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3)C
InChIInChI=1S/C24H24N2O3/c1-17-7-6-10-22(18(17)2)26-24(28)20-11-13-21(14-12-20)29-16-23(27)25-15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28)
InChIKeyMNJQVNZAPZMEDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MEISi-1: A Direct Small Molecule Inhibitor of the MEIS1 Homeodomain for HSC and Cardiac Regeneration Research


MEISi-1 (CAS 446306-43-0) is a small molecule homeodomain inhibitor that directly targets the MEIS1 transcriptional factor [1]. With the chemical formula 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl) benzamide and a molecular weight of 388.46 g/mol, MEISi-1 specifically disrupts MEIS1-DNA binding at the TGACAG consensus sequence [2]. Identified through in silico screening of over one million druggable small molecules against the MEIS homeodomain, MEISi-1 represents the first-in-class of direct MEIS inhibitors [3].

Why MEISi-1 Cannot Be Substituted with Other MEIS-Targeting Molecules


While multiple small molecules are reported to affect MEIS-dependent pathways, MEISi-1 and its closely related analog MEISi-2 remain the only direct small molecule inhibitors targeting the MEIS1 homeodomain-DNA interaction [1]. In contrast, other MEIS-modulating compounds including MI-2, MI-503, MI-3454, Compound 9e, and CCI-007 exert their effects indirectly—for instance, through disruption of protein-protein interactions rather than direct homeodomain binding—and consequently demonstrate fundamentally different selectivity profiles and functional outcomes [2]. Furthermore, even within the direct MEIS inhibitor class, MEISi-1 and MEISi-2 are structurally distinct chemical entities that exhibit quantitatively different potency and gene expression dynamics, precluding interchangeability without experimental validation [3].

Quantitative Evidence Differentiating MEISi-1 from Closest Analogs and Alternative Approaches


Direct vs. Indirect MEIS1 Inhibition: Mechanism-Based Differentiation

MEISi-1 is classified as a direct inhibitor of MEIS1, acting on the homeodomain-DNA binding interface, whereas alternative small molecules such as MI-2, MI-503, MI-3454, Compound 9e, and CCI-007 are indirect inhibitors that do not directly target the MEIS1 protein [1]. This direct mechanism is evidenced by MEISi-1's specific inhibition of MEIS-luciferase reporters in vitro at 0.1 μM concentration, with inhibition reaching up to 90% in both MEIS-p21-luciferase and MEIS-HIF-luciferase reporter assays [2]. MEISi-2, while also a direct inhibitor, shares this mechanism but differs structurally and in downstream potency as detailed below [3].

Mechanism of action MEIS1 inhibitor Homeodomain targeting

Cardiomyocyte Proliferation: MEISi-1 Increases Proliferating Cardiomyocytes 4.5-Fold Over Untreated Controls

In neonatal rat ventricular cardiomyocytes, treatment with MEISi-1 increased the proportion of proliferating cardiomyocytes (Ph3+TnnT cells) by up to 4.5-fold compared to untreated controls [1]. This effect was quantitatively identical to that observed with MEISi-2 in the same assay system. Furthermore, MEISi-1 increased the percentage of cytokinetic cardiomyocytes (AuroraB+TnnT cells) by 2-fold compared to untreated controls [2]. No other MEIS-modulating compounds have been reported to produce comparable fold-changes in cardiomyocyte proliferation assays, making this a uniquely validated functional outcome for direct MEIS inhibitors [3].

Cardiac regeneration Cardiomyocyte proliferation Cardiac repair

Superior HSC Expansion Potency: MEISi-1 Outperforms MEISi-2 in Ex Vivo Hematopoietic Stem Cell Assays

In head-to-head ex vivo HSC expansion assays, MEISi-1 demonstrated greater potency than MEISi-2 in expanding hematopoietic stem cells [1]. Both compounds induced dose-dependent increases in c-Kit+ progenitors, Sca1+ progenitors, LSK HSPCs, and LSKCD34low HSCs, but MEISi-1 consistently yielded higher cell counts at equivalent concentrations [2]. In colony-forming unit (CFU) assays—an in vitro surrogate for HSC self-renewal—both MEISi-1 and MEISi-2 increased mixed GEMM colonies derived from HSCs by up to 5-fold compared to DMSO control [3].

Hematopoietic stem cell HSC expansion Ex vivo HSC self-renewal

Cardiac Gene Upregulation: MEISi-1 Increases Nkx2.5 Expression by 15-Fold Following Extended Treatment

Extended treatment with MEISi-1 in hiPSC-derived cardiomyocyte differentiation models led to a substantial 15-fold increase in the expression of Nkx2.5, a critical cardiac-specific transcription factor [1]. This upregulation significantly impacted both cardiac mesoderm and cardiac progenitor cell populations. MEIS1 inhibition also resulted in notable downregulation of MEIS1 target genes and cyclin-dependent kinase inhibitors, demonstrating functional engagement of key regulatory pathways [2]. Comparable data for MEISi-2 in this specific cardiac gene expression context were reported but with distinct dynamics [3].

Cardiac gene expression Nkx2.5 Cardiac mesoderm

Distinct Target Gene Downregulation Dynamics: MEISi-1 and MEISi-2 Show Divergent Effects on HIF-1α and HIF-2α Expression

In vivo gene expression profiling of murine bone marrow following MEISi-1 and MEISi-2 injection revealed distinct target gene modulation dynamics [1]. Both compounds downregulated Meis1 expression and key cyclin-dependent kinase inhibitor genes including p16, p19, and p19ARF. However, while MEISi-1 and MEISi-2 were both expected to downregulate HIF-1α based on in vitro data, neither compound significantly reduced HIF-1α expression in bone marrow; instead, both downregulated HIF-2α expression in vivo [2]. This divergence between in vitro and in vivo HIF-1α regulation, coupled with the observation that MEISi-1 and MEISi-2 demonstrate 'different dynamics in terms of dosage, target gene modulation and specificity' [3], underscores that these two direct inhibitors are not functionally interchangeable.

HIF-1α HIF-2α Gene expression dynamics

Validated Chemical Scaffold with Documented SAR: 45 Novel Analogues Synthesized and Characterized

MEISi-1 serves as a validated chemical starting point for structure-activity relationship (SAR) studies, with 45 novel analogues synthesized and characterized through systematic lead optimization efforts [1]. SAR analysis revealed the critical importance of a para-methoxy group on ring A and a hydrophobic moiety at the meta position of ring B for inhibitory activity [2]. Eleven compounds from this series demonstrated improved inhibitory profiles on MEIS1 and its target genes Meis1, Hif-1α, and p21, with compounds 4h, 4f, and 4b identified as the most potent inhibitors in the series [3]. The predicted pharmacokinetic properties of these analogues fulfill drug-likeness criteria, and the compounds exhibited neither cytotoxicity on human dermal fibroblasts nor mutagenicity in Ames tests [4]. No comparable SAR dataset exists for MEISi-2 or any indirect MEIS modulator.

Structure-activity relationship Lead optimization Chemical scaffold

Optimal Research and Procurement Applications for MEISi-1 Based on Evidence


Ex Vivo Hematopoietic Stem Cell Expansion for Transplantation Research

MEISi-1 is the preferred compound for ex vivo HSC expansion applications due to its superior potency over MEISi-2 in inducing murine (LSKCD34low) and human (CD34+, CD133+, ALDHhi) HSC self-renewal [1]. The compound's direct mechanism of action on the MEIS1 homeodomain enables precise, dose-dependent modulation of HSC activity with up to 5-fold increases in mixed GEMM colonies in CFU assays [2]. Researchers procuring MEISi-1 for HSC expansion studies benefit from reduced compound consumption per effective dose relative to MEISi-2, improving experimental economy and reproducibility in bone marrow transplantation models [3].

Cardiac Regeneration and Cardiomyocyte Proliferation Studies

MEISi-1 is uniquely validated for cardiac regeneration research, demonstrating a 4.5-fold increase in proliferating cardiomyocytes (Ph3+TnnT cells) and a 2-fold increase in cytokinetic cardiomyocytes (AuroraB+TnnT cells) compared to untreated controls in neonatal rat ventricular cardiomyocytes [1]. Extended treatment in hiPSC-derived cardiomyocyte models induces a 15-fold increase in Nkx2.5 expression, a master regulator of cardiac lineage commitment [2]. No other MEIS-targeting compound has produced comparable functional enhancement in cardiomyocyte proliferation assays, making MEISi-1 the compound of choice for researchers investigating cardiac repair mechanisms or screening for cardioprotective agents [3].

MEIS1-Dependent Transcriptional Regulation and Target Gene Studies

Researchers requiring unambiguous interpretation of MEIS1-dependent transcriptional effects should select MEISi-1 based on its direct inhibition mechanism, which ensures target engagement specificity that indirect MEIS modulators (MI-2, MI-503, MI-3454, CCI-007) cannot guarantee [1]. MEISi-1 treatment results in consistent downregulation of Meis1, HIF-2α, and cyclin-dependent kinase inhibitors (p16, p19, p19ARF) in vivo, with distinct gene expression dynamics that differ quantitatively from MEISi-2 [2]. For experiments requiring interpretation of HIF-1α versus HIF-2α regulation, MEISi-1's validated in vivo HIF-2α-specific downregulation pattern provides a defined experimental baseline [3].

Chemical Probe Development and Medicinal Chemistry Optimization Programs

MEISi-1 is the only MEIS inhibitor with a documented and publicly available structure-activity relationship (SAR) dataset comprising 45 synthesized and characterized analogues [1]. This SAR foundation identifies critical pharmacophore elements including the para-methoxy group on ring A and hydrophobic moieties at the meta position of ring B, with compounds 4h, 4f, and 4b demonstrating improved inhibitory profiles over the parent compound [2]. Procurement of MEISi-1 as a reference standard is essential for medicinal chemistry programs pursuing MEIS1-targeted probe development, as it provides a validated starting point for chemical optimization with documented pharmacokinetic and toxicity profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MEISi-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.